molecular formula C26H18BrClN2O2 B11981133 4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol CAS No. 303060-31-3

4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol

Cat. No.: B11981133
CAS No.: 303060-31-3
M. Wt: 505.8 g/mol
InChI Key: RSTZNEDDIWXIKK-UHFFFAOYSA-N
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Description

4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a complex organic compound with a unique structure that includes bromine, chlorine, naphthalene, and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups like amines, ethers, or thiols .

Scientific Research Applications

4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

303060-31-3

Molecular Formula

C26H18BrClN2O2

Molecular Weight

505.8 g/mol

IUPAC Name

4-bromo-2-(9-chloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C26H18BrClN2O2/c27-18-7-9-24(31)21(12-18)26-30-23(20-13-19(28)8-10-25(20)32-26)14-22(29-30)17-6-5-15-3-1-2-4-16(15)11-17/h1-13,23,26,31H,14H2

InChI Key

RSTZNEDDIWXIKK-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=CC(=C6)Br)O

Origin of Product

United States

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